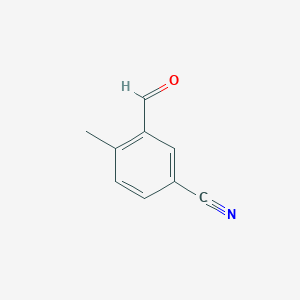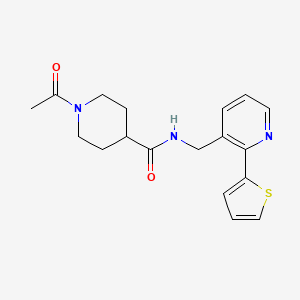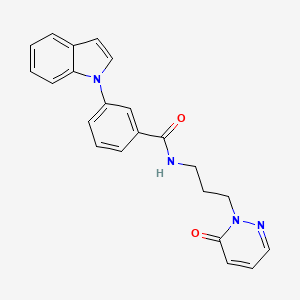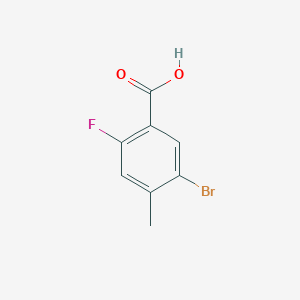![molecular formula C14H11ClFNOS B2359285 N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 329779-28-4](/img/structure/B2359285.png)
N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide” is a complex organic compound. It contains a sulfanyl group (-SH) attached to a 4-fluorophenyl group, and an acetamide group (CH3CONH-) attached to a 3-chlorophenyl group. The presence of both fluorine and chlorine atoms could potentially make this compound useful in various chemical reactions due to their different reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfanyl, acetamide, and halogen groups would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfanyl, acetamide, and halogen groups. The sulfanyl group could potentially undergo oxidation or substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl, acetamide, and halogen groups could affect its polarity, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
- Vibrational Spectroscopy : The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized using vibrational spectroscopy techniques such as Raman and Fourier transform infrared spectroscopy. These studies, aided by quantum computational approaches, provide insights into the vibrational signatures of the molecule, contributing to the understanding of its stereo-electronic interactions and stability (Mary, Pradhan, & James, 2022).
Synthesis and Characterization
- Synthesis of Derivatives : Various derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been synthesized, showcasing the molecule's versatility in forming compounds with potential antibacterial and anti-enzymatic properties (Nafeesa et al., 2017).
Potential for Pesticide Development
- Pesticide Potential : New derivatives, including N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Antibacterial and Thrombolytic Activities
- Biological Screening : Synthesized derivatives of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole showed significant antibacterial, hemolytic, and thrombolytic activities. These findings suggest potential clinical applications in treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Photochemical and Thermochemical Modeling
- Photovoltaic Efficiency : A study on benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, revealed their potential use as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Anticancer Potential
- Cytotoxic Activity : Some novel sulfonamide derivatives, synthesized using key intermediates like 2-chloro-N-(4-sulfamoylphenyl)acetamides, showed potent anticancer activity against breast cancer and colon cancer cell lines (Ghorab et al., 2015).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHIRALYALCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)



![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)




![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)



